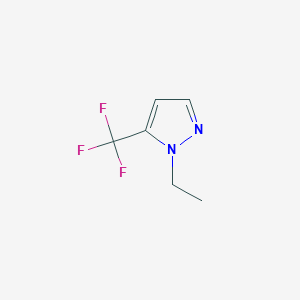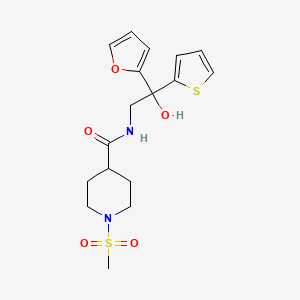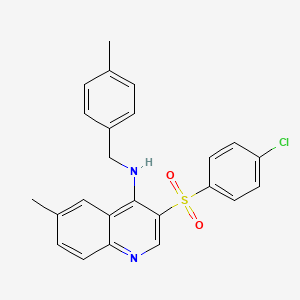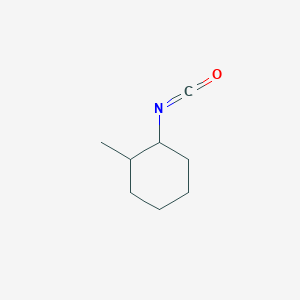![molecular formula C48H78O20 B2717211 [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 125265-68-1](/img/structure/B2717211.png)
[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asiaticoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in wound healing, neuroprotection, and anti-inflammatory treatments
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its beneficial properties.
Mécanisme D'action
Asiaticoside B exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.
Neuroprotective: Modulates signaling pathways involved in cell survival and apoptosis, including the nuclear factor kappa B pathway.
Wound Healing: Promotes collagen synthesis and enhances the migration and proliferation of skin cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Asiaticoside B typically involves extraction from Centella asiatica. The process includes:
Extraction: The plant material is crushed and subjected to reflux extraction using an ethanol solution with a pH of 9-11 and a volume concentration of 50-95%.
Purification: The concentrated solution is passed through a macroporous resin column, washed with water, and eluted with ethanol.
Decolorization and Final Purification: The extract is diluted with water, decolorized using aluminum oxide, filtered, and passed through an anion exchange resin column.
Industrial Production Methods: Industrial production of Asiaticoside B follows similar extraction and purification steps but on a larger scale. The process is designed to ensure high purity, low pollution, and efficient decolorization, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Asiaticoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparaison Avec Des Composés Similaires
Asiaticoside B is often compared with other triterpenoid saponins such as:
Asiaticoside: Another major constituent of Centella asiatica with similar pharmacological properties.
Madecassoside: Known for its wound healing and anti-inflammatory effects.
Asiatic Acid: The aglycone form of Asiaticoside B, which also exhibits neuroprotective and anti-inflammatory properties.
Uniqueness: Asiaticoside B is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Terminoloside involves the conversion of the starting material, oleuropein, into the final product through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol" ], "Reaction": [ "Oleuropein is dissolved in methanol and hydrochloric acid is added to the solution.", "The mixture is heated under reflux for several hours to hydrolyze oleuropein into glucose and elenolic acid.", "The resulting solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "The organic layer is dried and concentrated to obtain elenolic acid.", "Elenolic acid is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the aglycone.", "The aglycone is then glycosylated with glucose using methanol as a solvent and a catalyst to form Terminoloside." ] } | |
Numéro CAS |
125265-68-1 |
Formule moléculaire |
C48H78O20 |
Poids moléculaire |
975.1 g/mol |
Nom IUPAC |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |
Clé InChI |
NNWMHSNRRWMMBI-UHFFFAOYSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)
![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)




![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)
![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)


![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717147.png)
